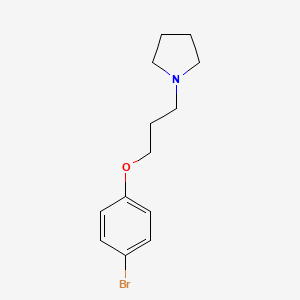
1-(3-(4-Bromophenoxy)propyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Bromophenoxy)propyl)pyrrolidine is a useful research compound. Its molecular formula is C13H18BrNO and its molecular weight is 284.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antioxidant and Anticholinergic Activities : A study by Rezai et al. (2018) explored the synthesis of bromophenol derivatives, including natural products with structures related to 1-(3-(4-Bromophenoxy)propyl)pyrrolidine. These compounds demonstrated significant antioxidant activities compared to standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT). Furthermore, they exhibited Ki values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, indicating potential for treating neurodegenerative diseases (Rezai et al., 2018).
Antibacterial Activity : Bogdanowicz et al. (2013) synthesized novel 4-Pyrrolidin-3-cyanopyridine derivatives, including structures related to this compound, and evaluated their antimicrobial activity. The compounds showed minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against 26 aerobic and anaerobic bacteria, highlighting their potential as antimicrobial agents (Bogdanowicz et al., 2013).
Catalysis in Organic Synthesis : Clique et al. (2002) described the synthesis of polysubstituted 4-(Phenoxymethyl)-3-pyrrolines and their isomers through a one-pot coupling process involving propargylamines, vinyl sulfones (or nitroalkenes), and phenols. This methodology underscores the utility of this compound-related structures in facilitating complex organic transformations (Clique et al., 2002).
Synthesis of Pyrrolidine Derivatives : Research by Sarbu et al. (2019) involved synthesizing novel bromo-substituted dithiolium derivatives from propiophenones, demonstrating the versatility of pyrrolidine structures in synthetic chemistry and their potential applications in developing new chemical entities (Sarbu et al., 2019).
Anticancer and Anti-inflammatory Properties : Zulfiqar et al. (2021) synthesized and characterized 4-(Pyrrolidine-2,5-dione-1-yl)phenol, showing significant anti-inflammatory and anticancer activities. This research indicates the potential of pyrrolidine derivatives in pharmaceutical applications, especially in developing new anticancer and anti-inflammatory drugs (Zulfiqar et al., 2021).
Propiedades
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMYHVJPDRAFFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)
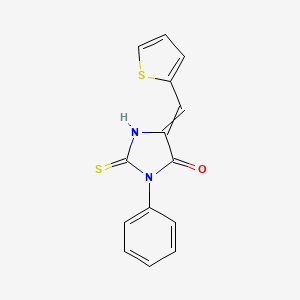
![1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide](/img/structure/B1299182.png)
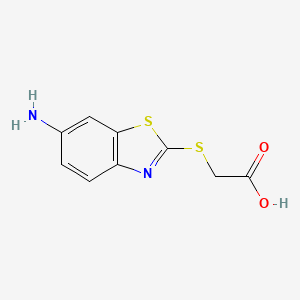

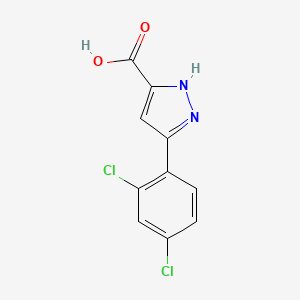
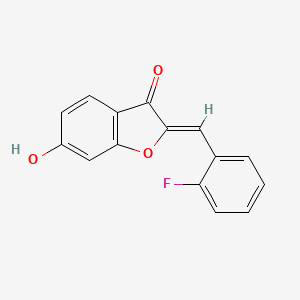

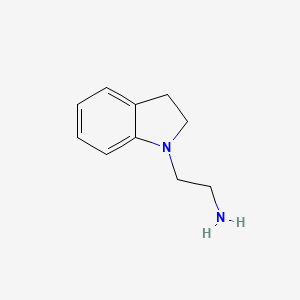
![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)

